molecular formula C9H21NO2Si B2825400 N-N-BUTYL-AZA-2,2-DIMETHOXYSILACYCLOPENTANE CAS No. 618914-44-6

N-N-BUTYL-AZA-2,2-DIMETHOXYSILACYCLOPENTANE

Cat. No.: B2825400
CAS No.: 618914-44-6
M. Wt: 203.357
InChI Key: HMXFDVVLNOFCHW-UHFFFAOYSA-N
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Description

N-N-BUTYL-AZA-2,2-DIMETHOXYSILACYCLOPENTANE is an organosilicon compound with the molecular formula C₉H₂₁NO₂Si. It is a versatile reagent used in various scientific fields due to its unique chemical properties. This compound is a colorless liquid with a pungent odor and is highly soluble in water and polar organic solvents.

Scientific Research Applications

N-N-BUTYL-AZA-2,2-DIMETHOXYSILACYCLOPENTANE has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic and inorganic compounds, including esters, amines, alcohols, metal complexes, and organometallic compounds.

    Biology: The compound is utilized in the synthesis of biopolymers, such as polymers and copolymers, which have applications in biotechnology and materials science.

    Medicine: Research is ongoing to explore its potential use in drug development and delivery systems due to its unique chemical properties.

    Industry: It is employed in the production of specialty chemicals and materials, including coatings, adhesives, and sealants.

Safety and Hazards

“1-Butyl-2,2-dimethoxy-1,2-azasilolidine” should be handled with care. It should be operated under suitable exhaust conditions to avoid inhalation of its vapors . Protective equipment, such as chemical protective glasses and gloves, should be used . It should be stored in a closed container, away from fire and oxidizing agents . The toxicity or irritation data of this compound is not clear, so appropriate safety measures should be taken when using it .

Preparation Methods

N-N-BUTYL-AZA-2,2-DIMETHOXYSILACYCLOPENTANE can be synthesized through the reaction of 1-aminobutane and silane dimethyl ether under appropriate conditions. A base catalyst, such as triflate or silane chloride, can be used to accelerate the reaction . The industrial production methods for this compound are similar, involving the same reactants and catalysts but on a larger scale to meet commercial demands.

Chemical Reactions Analysis

N-N-BUTYL-AZA-2,2-DIMETHOXYSILACYCLOPENTANE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of corresponding alcohols and silanols.

Common reagents and conditions used in these reactions include polar solvents, controlled temperatures, and specific catalysts to ensure the desired reaction pathway. The major products formed from these reactions vary depending on the type of reaction and the reagents used .

Mechanism of Action

The mechanism by which N-N-BUTYL-AZA-2,2-DIMETHOXYSILACYCLOPENTANE exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in organic synthesis, it can participate in nucleophilic substitution reactions, while in polymer chemistry, it can act as a cross-linking agent.

Comparison with Similar Compounds

N-N-BUTYL-AZA-2,2-DIMETHOXYSILACYCLOPENTANE can be compared with other similar organosilicon compounds, such as:

    This compound: Similar in structure but with different substituents, leading to variations in reactivity and applications.

    This compound: Another related compound with distinct chemical properties and uses.

The uniqueness of this compound lies in its specific combination of butyl and dimethoxy groups, which confer unique reactivity and solubility properties, making it suitable for a wide range of applications .

Properties

IUPAC Name

1-butyl-2,2-dimethoxyazasilolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO2Si/c1-4-5-7-10-8-6-9-13(10,11-2)12-3/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXFDVVLNOFCHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCC[Si]1(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618914-44-6
Record name N-n-Butyl-aza-2,2-dimethoxysilacyclopentane
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